molecular formula C5H9IO2 B3021156 Ethyl 3-iodopropanoate CAS No. 6414-69-3

Ethyl 3-iodopropanoate

Cat. No. B3021156
CAS RN: 6414-69-3
M. Wt: 228.03 g/mol
InChI Key: KZTNQOAFISZIEI-UHFFFAOYSA-N
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Description

Ethyl 3-iodopropanoate is a chemical compound with the linear formula C5H9IO2 . It has a molecular weight of 228.031 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

Ethyl 3-iodopropanoate can be synthesized from the glycerol derivative glyceric acid (GA), which is a potential biomaterial-based platform molecule . In a report, ethyl 3-iodopropanoate was rapidly dimerized to diethyl adipate in a microwave reactor using NiCl2·6H2O as a catalyst, co-catalyzed by Mn and the 1,10-Phenanthroline monohydrate ligand .


Molecular Structure Analysis

The molecular structure of Ethyl 3-iodopropanoate is represented by the linear formula C5H9IO2 . The molecular weight of this compound is 228.028 .


Physical And Chemical Properties Analysis

Ethyl 3-iodopropanoate has a density of 1.7±0.1 g/cm3 and a boiling point of 202.7±13.0 °C at 760 mmHg . The molecular formula of this compound is C5H9IO2 and it has a molecular weight of 228.028 .

Scientific Research Applications

  • Summary of the Application : Ethyl 3-iodopropanoate is used in the rapid dimerization to diethyl adipate, a process that is part of the synthesis of adipic acid . Adipic acid is an important chemical used in the production of nylon 6–6, polyurethanes, synthetic resins, thickeners, and engineering plastics .
  • Methods of Application or Experimental Procedures : The dimerization of ethyl 3-iodopropanoate to diethyl adipate is achieved in a microwave reactor using NiCl2·6H2O as a catalyst, co-catalyzed by Mn and the 1, 10-Phenanthroline monohydrate ligand . Under the optimum reaction conditions, diethyl adipate can be obtained with 84% yield at 90 °C in just 5 min . Diethyl adipate is then hydrolyzed to obtain the adipic acid (AA) in 89% yield with an acid catalyst .
  • Results or Outcomes : The rapid coupling method resulted in an 84% yield of diethyl adipate at 90 °C in just 5 min . The subsequent hydrolysis of diethyl adipate resulted in an 89% yield of adipic acid .

Safety And Hazards

Ethyl 3-iodopropanoate is classified as having acute toxicity, skin irritation, serious eye damage, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

ethyl 3-iodopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO2/c1-2-8-5(7)3-4-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTNQOAFISZIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448104
Record name Ethyl 3-iodopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-iodopropanoate

CAS RN

6414-69-3
Record name Ethyl 3-iodopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-iodopropanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
L Zhang, J Zheng, W Zou, Y Shu, W Yang - Catalysis Letters, 2021 - Springer
… Herein, by using microwave irradiation and nickel-based catalysts, 84% yield of diethyl adipate can be obtained in 5 min from ethyl 3-iodopropanoate. And the functional group …
H Takahashi, S Inagaki, Y Nishihara, T Shibata… - Organic …, 2006 - ACS Publications
… Arylzinc compounds free of ortho-carbonyl groups reacted well with ethyl 3-iodopropanoate, suggesting that the essential intramolecular interaction between carbonyl groups and Rh …
Number of citations: 35 0-pubs-acs-org.brum.beds.ac.uk
GA Molander, F Machrouhi - The Journal of Organic Chemistry, 1999 - ACS Publications
… To explore the scope and limitation of the proposed annulation, ethyl 3-iodopropanoate was chosen as the first dipolar synthon, with several 2-(ω-chloroalkyl)cycloalkanones utilized as …
Number of citations: 54 0-pubs-acs-org.brum.beds.ac.uk
N Kurono, K Sugita, S Takasugi, M Tokuda - Tetrahedron, 1999 - Elsevier
… In the case of ethyl 3-iodopropanoate, a preparation of the corresponding organozinc species was carried out at 0C. Formation of the organozinc compounds was monitored by GC and …
J Salaun, F Bennani, JC Compain… - The Journal of …, 1980 - ACS Publications
… procedure,16 addition of ethyl -bromoacetate and activated zinc to 3 yielded, after hydrolysis, a mixture of hemiketal 1, ethyl propanoate,and ethyl 3-iodopropanoate (18) from …
Number of citations: 78 0-pubs-acs-org.brum.beds.ac.uk
G Gorins, L Kuhnert, CR Johnson… - Journal of medicinal …, 1996 - ACS Publications
… The zinc reagents from ethyl 3-iodopropanoate and ethyl 4-iodobutanoate were prepared by treatment with an excess of zinc−copper couple. This was followed by the addition of the …
Number of citations: 29 0-pubs-acs-org.brum.beds.ac.uk
P Gandeepan, P Rajamalli, CH Cheng - Synthesis, 2016 - thieme-connect.com
… [12] Surprisingly, treatment of ethyl 3-iodopropanoate (2d) with N-phenylacetamide under the optimized reaction conditions gave 3,4-dihydroquinolinone (4a) in 20% yield (Scheme [3]). …
F Hong, YP Pang, B Cusack… - Journal of the Chemical …, 1997 - pubs.rsc.org
… We first found a mistake in the literature procedure for alkylation at position-3 of ethyl indole-2-carboxylate with ethyl 3-iodopropanoate using K2CO3 as base in CH3CN.According to …
Number of citations: 3 0-pubs-rsc-org.brum.beds.ac.uk
E Brötz, J Herrmann, J Wiese… - European Journal of …, 2014 - Wiley Online Library
… 0.92 g, 3.97 mmol) was added in portions and under vigorous stirring to a solution of 2-hydroxyjuglone (2d; 200 mg, 1.06 mmol) in CHCl 3 (120 mL), followed by ethyl 3-iodopropanoate …
I Abdiaj, S Cañellas, A Dieguez… - Journal of Medicinal …, 2022 - ACS Publications
Herein, we report an end-to-end process including synthesis, work-up, purification, and post-purification with minimal human intervention using Negishi coupling as a key transformation …
Number of citations: 7 0-pubs-acs-org.brum.beds.ac.uk

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